Cas no 59489-42-8 (7-(Trifluoromethyl)quinoxalin-2-amine)

7-(Trifluoromethyl)quinoxalin-2-amine is a fluorinated quinoxaline derivative characterized by the presence of a trifluoromethyl group at the 7-position and an amino group at the 2-position of the quinoxaline core. This compound exhibits notable chemical stability and enhanced lipophilicity due to the electron-withdrawing effect of the trifluoromethyl group, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its structural features contribute to improved binding affinity in biological systems, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's high purity and well-defined synthetic route ensure reproducibility for research applications. Its unique electronic properties also make it a promising candidate for materials science, particularly in the design of fluorinated organic semiconductors.
7-(Trifluoromethyl)quinoxalin-2-amine structure
59489-42-8 structure
Product Name:7-(Trifluoromethyl)quinoxalin-2-amine
CAS No:59489-42-8
MF:C9H6F3N3
MW:213.159251689911
CID:1081563
PubChem ID:21313066
Update Time:2025-07-02

7-(Trifluoromethyl)quinoxalin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 7-(Trifluoromethyl)quinoxalin-2-amine
    • 2-Amino-7-trifluormethyl-chinoxalin
    • 2-Amino-7-trifluoromethylquinoxaline
    • 7-trifluoromethyl-quinoxalin-2-ylamine
    • GNIUDFFVKMMRPO-UHFFFAOYSA-N
    • SCHEMBL11522085
    • DTXSID80612221
    • A914311
    • 59489-42-8
    • MDL: MFCD13193272
    • Inchi: 1S/C9H6F3N3/c10-9(11,12)5-1-2-6-7(3-5)15-8(13)4-14-6/h1-4H,(H2,13,15)
    • InChI Key: GNIUDFFVKMMRPO-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2C(C=1)=NC(=CN=2)N)(F)F

Computed Properties

  • Exact Mass: 213.05100
  • Monoisotopic Mass: 213.05138169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.462
  • Boiling Point: 299.1°C at 760 mmHg
  • Flash Point: 134.7°C
  • Refractive Index: 1.594
  • PSA: 51.80000
  • LogP: 2.81200

7-(Trifluoromethyl)quinoxalin-2-amine Security Information

  • Storage Condition:Sealed in dry,2-8°C

7-(Trifluoromethyl)quinoxalin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A449038399-1g
7-(Trifluoromethyl)quinoxalin-2-amine
59489-42-8 95%
1g
$490.62 2023-09-01
Chemenu
CM141760-1g
7-(trifluoromethyl)quinoxalin-2-amine
59489-42-8 95%
1g
$558 2021-08-05
Chemenu
CM141760-1g
7-(trifluoromethyl)quinoxalin-2-amine
59489-42-8 95%
1g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738846-1g
7-(Trifluoromethyl)quinoxalin-2-amine
59489-42-8 98%
1g
¥4998.00 2024-05-07
Ambeed
A521334-1g
7-(Trifluoromethyl)quinoxalin-2-amine
59489-42-8 95+%
1g
$476.0 2024-04-18
Crysdot LLC
CD11097777-1g
7-(Trifluoromethyl)quinoxalin-2-amine
59489-42-8 95+%
1g
$590 2024-07-18

7-(Trifluoromethyl)quinoxalin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:59489-42-8)7-(Trifluoromethyl)quinoxalin-2-amine
Order Number:A914311
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:51
Price ($):428.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:59489-42-8)7-(Trifluoromethyl)quinoxalin-2-amine
A914311
Purity:99%
Quantity:1g
Price ($):428.0
Email